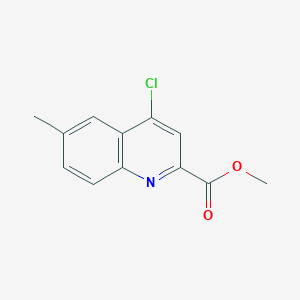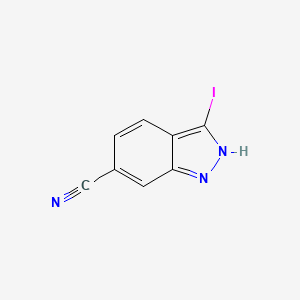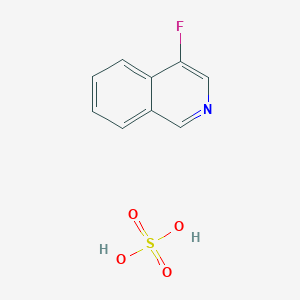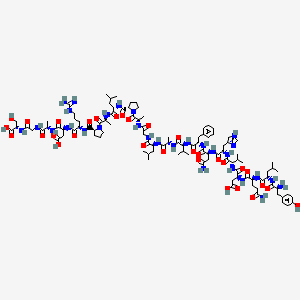![molecular formula C16H17N B3030507 2-([1,1'-Biphenyl]-3-yl)pyrrolidine CAS No. 914299-84-6](/img/structure/B3030507.png)
2-([1,1'-Biphenyl]-3-yl)pyrrolidine
Vue d'ensemble
Description
The compound "2-([1,1'-Biphenyl]-3-yl)pyrrolidine" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a secondary amine, with a nitrogen atom connected to two carbon atoms. The biphenyl moiety suggests a structure with two connected phenyl rings, which can influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs) has been reported through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions, which could potentially be adapted for the synthesis of "this compound" derivatives . Additionally, the synthesis of related compounds like 1,4-bis(pyrrol-2-yl)benzene and its derivatives has been achieved via electropolymerization from low oxidation potential monomers based on pyrrole .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, especially when substituted with aromatic groups like biphenyl. The crystal structure of related compounds has been determined by X-ray analysis, which provides insights into the arrangement of substituents and the overall geometry of the molecule . The molecular structure of "this compound" would likely exhibit characteristics influenced by the biphenyl group, such as planarity and potential for pi-pi interactions.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For example, Tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) with biphenyl substituents have been shown to undergo selective double dehydrogenative cyclization with a 1,2-aryl shift under oxidative aromatic coupling conditions . This type of reactivity could be relevant for "this compound" in forming new cyclic structures or introducing additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by the presence of the biphenyl group. For instance, the compound's melting point, solubility, and crystallization behavior could be affected by the nature of the substituents and their intermolecular interactions . The electron-donating or withdrawing effects of the biphenyl group could also impact the compound's reactivity and stability.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
A notable application of biphenyl pyrrolidine derivatives is in the development of therapeutic agents for cardiovascular diseases. In one study, derivatives were synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activity, along with their alpha-adrenolytic properties. These properties are crucial for treating conditions like hypertension and arrhythmia, suggesting the potential therapeutic value of these compounds in cardiovascular medicine (Malawska et al., 2002).
Organic Synthesis and Structural Analysis
Biphenyl pyrrolidine derivatives are also significant in organic synthesis, providing insights into molecular structure and reactivity. For instance, the synthesis and crystallographic analysis of novel biphenyl ester derivatives as tyrosinase inhibitors highlight their potential in addressing hyperpigmentation disorders and the importance of structural analysis in developing effective inhibitors (Kwong et al., 2017). Similarly, studies on the crystal structure conformations of biphenyl analogues contribute to a deeper understanding of molecular interactions and stability (Wan et al., 2015).
Antimicrobial and Antitubercular Activity
Another critical area of application is in the development of compounds with antimicrobial and antitubercular properties. Spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions have been screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, showing promising results compared to established standard drugs (Haddad et al., 2015). This research underscores the potential of biphenyl pyrrolidine derivatives in developing new antimicrobial agents.
Material Science and Molecular Docking Studies
In material science, biphenyl-based compounds have been synthesized and analyzed for their anti-tyrosinase activities through molecular docking studies. These studies provide insights into the binding mechanisms and inhibitory effects, indicating their potential application in developing pharmaceutical agents for conditions like melasma and age spots (Kwong et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as 1-[2-(s)-amino-3-biphenyl-4-yl-propionyl]-pyrrolidine-2-(s)-carbonitrile have been found to interact with dipeptidyl peptidase 4 .
Mode of Action
For instance, some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Similar compounds such as 2-pyrrolidinone have a molecular weight of 851045, which could influence its bioavailability .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, which could suggest potential molecular and cellular effects .
Safety and Hazards
Orientations Futures
Pyrrolidine and its derivatives have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
Propriétés
IUPAC Name |
2-(3-phenylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-10-5-11-17-16/h1-4,6-9,12,16-17H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGZFFAJGCIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300063 | |
| Record name | 2-[1,1′-Biphenyl]-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914299-84-6 | |
| Record name | 2-[1,1′-Biphenyl]-3-ylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1,1′-Biphenyl]-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




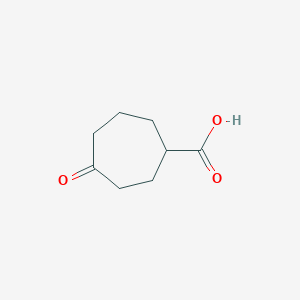
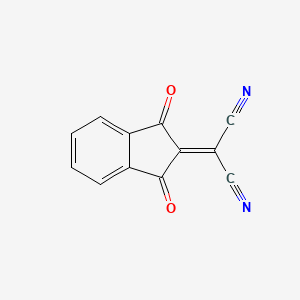
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B3030432.png)
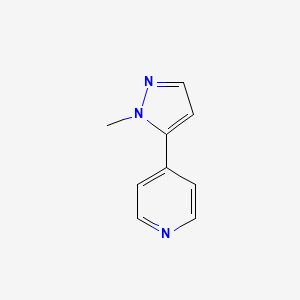

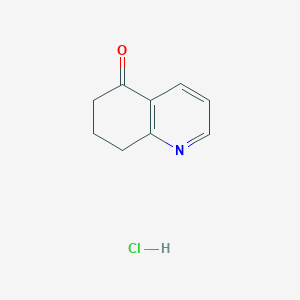
![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)

